
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is an organophosphorus compound characterized by the presence of a phosphine sulfide group. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dioxane, and may require UV irradiation to proceed efficiently . The reaction can be represented as follows:
(2-ethoxyethyl)bis(2-phenylethyl)phosphine+S→(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphine sulfide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine sulfides.
科学研究应用
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism by which phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, exerts its effects involves the interaction of the phosphine sulfide group with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
- Bis(2-phenylethyl)phosphine sulfide
- Bis(2-phenylethyl)phosphine selenide
- (2-ethoxyethyl)bis(2-phenylethyl)phosphine oxide
Uniqueness
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different coordination behavior and stability, making it suitable for specialized applications in catalysis and material science .
属性
CAS 编号 |
843645-04-5 |
|---|---|
分子式 |
C20H27OPS |
分子量 |
346.5 g/mol |
IUPAC 名称 |
2-ethoxyethyl-bis(2-phenylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27OPS/c1-2-21-15-18-22(23,16-13-19-9-5-3-6-10-19)17-14-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |
InChI 键 |
YABQPLFDVAIXDI-UHFFFAOYSA-N |
规范 SMILES |
CCOCCP(=S)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


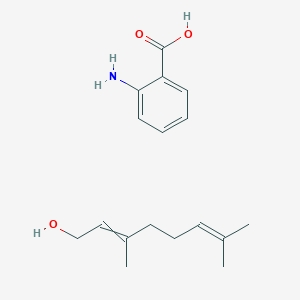
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
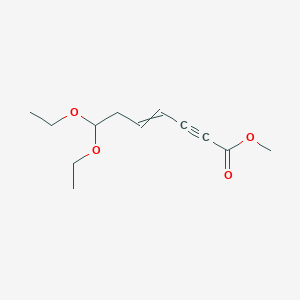
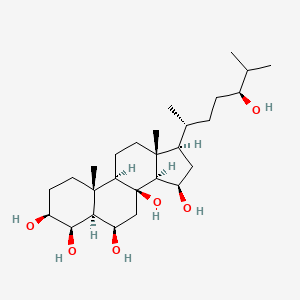
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

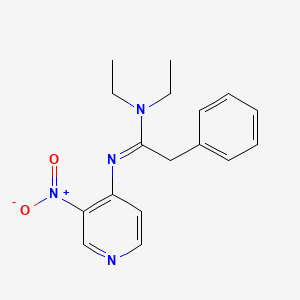
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
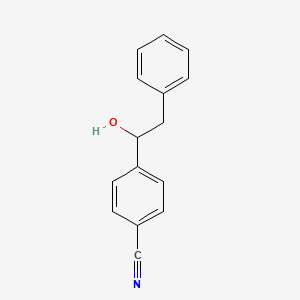
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)

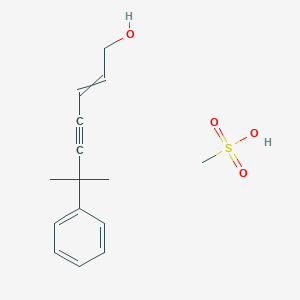
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
